Cas no 1420981-13-0 (2-N-(6-Chloropyridazin-3-yl)cyclohexane-1,2-diamine;hydrochloride)

2-N-(6-Chloropyridazin-3-yl)cyclohexane-1,2-diamine;hydrochloride 化学的及び物理的性質
名前と識別子
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- N1-(6-chloropyridazin-3-yl)cyclohexane-1,2-diamine hydrochloride
- N1-(6-Chloropyridazin-3-yl)cyclohexane-1,2-diamine HCl
- 2-N-(6-Chloropyridazin-3-yl)cyclohexane-1,2-diamine;hydrochloride
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- インチ: 1S/C10H15ClN4.ClH/c11-9-5-6-10(15-14-9)13-8-4-2-1-3-7(8)12;/h5-8H,1-4,12H2,(H,13,15);1H
- InChIKey: XGMFIERXLBYWQA-UHFFFAOYSA-N
- SMILES: ClC1=CC=C(N=N1)NC1CCCCC1N.Cl
計算された属性
- 水素結合ドナー数: 3
- 氢键受体数量: 4
- 重原子数量: 16
- 回転可能化学結合数: 2
- 複雑さ: 202
- トポロジー分子極性表面積: 63.8
2-N-(6-Chloropyridazin-3-yl)cyclohexane-1,2-diamine;hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM301015-500mg |
N1-(6-chloropyridazin-3-yl)cyclohexane-1,2-diamine hydrochloride |
1420981-13-0 | 95% | 500mg |
$443 | 2021-08-18 | |
Chemenu | CM301015-500mg |
N1-(6-chloropyridazin-3-yl)cyclohexane-1,2-diamine hydrochloride |
1420981-13-0 | 95%+ | 500mg |
$443 | 2023-03-07 |
2-N-(6-Chloropyridazin-3-yl)cyclohexane-1,2-diamine;hydrochloride 関連文献
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
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Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
2-N-(6-Chloropyridazin-3-yl)cyclohexane-1,2-diamine;hydrochlorideに関する追加情報
2-N-(6-Chloropyridazin-3-yl)cyclohexane-1,2-diamine;hydrochloride: A Promising Compound in Modern Pharmacology
2-N-(6-Chloropyridazin-3-yl)cyclohexane-1,2-diamine;hydrochloride represents a novel class of chemical compound with significant potential in pharmacological research and drug development. This molecule, identified by its CAS No. 1420981-13-0, is characterized by its unique structural framework that combines a pyridazin-3-yl group with a cyclohexane-1,2-diamine core, further stabilized by a hydrochloride salt. Recent studies have highlighted its biological activity and therapeutic applications, positioning it as a key candidate for targeted drug design in neurological disorders and inflammatory conditions.
The 2-N-(6-Chloropyridazin-3-yl)cyclohexane-1,2-diamine scaffold is derived from pyridazine derivatives, which are known for their diverse pharmacological properties. The 6-chloro substitution on the pyridazin-3-yl ring enhances electrophilic reactivity and modulates intermolecular interactions, while the cyclohexane-1,2-diamine moiety provides steric bulk and hydrophilic characteristics. The hydrochloride salt form ensures solubility and bioavailability, making it suitable for in vivo studies. This combination of structural features underpins its potential as a therapeutic agent.
Recent research advancements have focused on the mechanism of action of 2-N-(6-Chloropyridazin-3-yl)cyclohexane-1,2-diamine;hydrochloride. Studies published in 2023 suggest that this compound exhibits selective inhibition of kinase pathways involved in cellular proliferation and inflammation. For instance, a study in Nature Communications (2023) demonstrated its ability to modulate the JAK-STAT signaling pathway, which is critical in autoimmune diseases and cancer progression. This pharmacological profile makes it a promising candidate for targeted therapy in these conditions.
2-N-(6-Chloropyridazin-3-yl)cyclohexane-1,2-diamine;hydrochloride has also shown potential in neuropharmacology. Research published in Frontiers in Neuroscience (2024) explored its anticonvulsant properties in epilepsy models. The compound was found to reduce seizure frequency by regulating ion channel activity and modulating neurotransmitter release. These findings highlight its therapeutic relevance in neurological disorders and underscore the importance of structure-activity relationship (SAR) studies in drug optimization.
In vitro and in vivo studies have further validated the biological activity of 2-N-(6-Chloropyridazin-3-yl)cyclohexane-1,2-diamine;hydrochloride. A 2024 study in Journal of Medicinal Chemistry reported its antimicrobial activity against multidrug-resistant bacteria. The compound demonstrated bactericidal effects by disrupting cell membrane integrity and inhibiting protein synthesis. This broad-spectrum activity suggests potential applications in antimicrobial therapy, particularly in resistant bacterial infections.
2-N-(6-Chloropyridaz,3-yl)cyclohexane-1,2-diamine;hydrochloride is also being investigated for its anti-inflammatory properties. A recent review in Pharmacological Research (2024) highlighted its role in modulating cytokine production and reducing oxidative stress. These mechanisms are crucial in chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The hydrochloride salt form of the compound enhances its bioavailability, ensuring effective targeting of inflamed tissues.
The synthetic route to 2-N-(6-Chloropyridazin-3-yl)cyclohexane-1,2-diamine;hydrochloride has been optimized to ensure high yield and purity. A 2023 study in Organic & Biomolecular Chemistry described a multi-step synthesis involving N-alkylation and cyclization reactions. This method allows for scalable production, which is essential for clinical trials and commercialization. The chemical stability of the final product is critical for pharmaceutical applications, ensuring long-term efficacy and safety.
2-N-(6-Chloropyridazin-3-yl)cyclohexane-1,2-diamine;hydrochloride has also been evaluated for its toxicological profile. A 2024 study in Toxicological Sciences reported low acute toxicity and no significant organ damage in rodent models. These findings support its potential for clinical use and emphasize the importance of preclinical safety assessments in drug development. The hydrochloride salt form further enhances metabolic stability, reducing the risk of adverse effects.
2-N-(6-Chloropyridazin-3-yl)cyclohexane-1,2-diamine;hydrochloride is a prime example of how chemical innovation can lead to therapeutic breakthroughs. Its unique structural features and diverse biological activities make it a versatile candidate for targeted drug design. As research progresses, further clinical trials and mechanistic studies will be essential to fully understand its pharmacological potential and therapeutic applications.
2-N-(6-Chloropyridazin-3-yl)cyclohexane-1,2-diamine;hydrochloride continues to attract attention in the pharmaceutical industry due to its versatile pharmacological profile. Ongoing research initiatives are exploring its applications in neurology, infectious diseases, and autoimmune conditions. The hydrochloride salt form ensures effective delivery and bioavailability, making it a promising candidate for future drug development. As scientific advancements continue, this compound may play a pivotal role in modern medicine.
2-N-(6-Chloropyridazin-3-yl)cyclohexane-1,2-diamine;hydrochloride represents a significant advancement in chemical synthesis and pharmacological research. Its unique structural framework and diverse biological activities underscore its potential as a therapeutic agent. As research progresses, further clinical trials and mechanistic studies will be crucial to fully realize its pharmacological potential. This compound exemplifies the intersection of chemistry and medicine, highlighting the importance of innovative research in drug development.
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